In Vivo Hypoglycemic Efficacy: Borapetoside A vs. Borapetoside B (Inactive Stereoisomer)
Borapetoside A exhibits significant in vivo hypoglycemic activity in both normal and streptozotocin-induced type 1 diabetic mice, whereas borapetoside B (differing only in C-8 stereochemistry) is inactive. [1] Intraperitoneal injection of borapetoside A at 5 mg/kg significantly lowered plasma glucose levels, while borapetoside B at the same dose produced no measurable effect. [1] This stereochemical dependency at C-8 (8R active; 8S inactive) establishes a clear functional threshold that procurement decisions must consider when selecting a hypoglycemic diterpenoid from T. crispa. [2]
| Evidence Dimension | In vivo plasma glucose lowering |
|---|---|
| Target Compound Data | Significant reduction at 5 mg/kg i.p. |
| Comparator Or Baseline | Borapetoside B: No significant reduction at 5 mg/kg i.p. |
| Quantified Difference | Active vs. inactive (qualitative difference) |
| Conditions | Normal and STZ-induced type 1 diabetic mice; 5 mg/kg intraperitoneal injection |
Why This Matters
Procuring borapetoside B for hypoglycemic studies would yield negative results due to stereochemical inactivity, representing wasted resources.
- [1] Lam, S.-H.; Ruan, C.-T.; Hsieh, P.-H.; Su, M.-J.; Lee, S.-S. Hypoglycemic diterpenoids from Tinospora crispa. J. Nat. Prod. 2012, 75 (2), 153-159. View Source
- [2] Lam, S.-H.; Lee, S.-S.; Su, M.-J.; Ruan, C.-T. Hypoglycemic action of borapetoside A from the plant Tinospora crispa in mice. Phytomedicine 2013, 20 (8-9), 667-675. View Source
